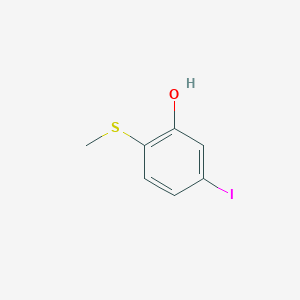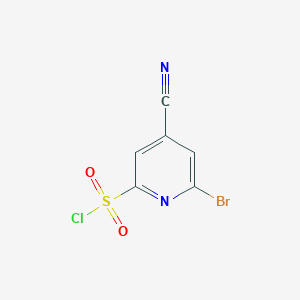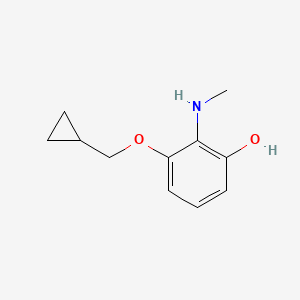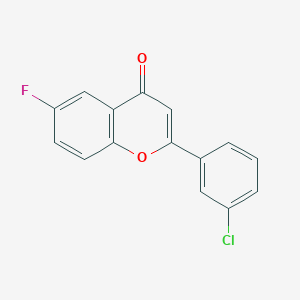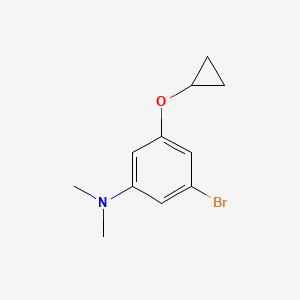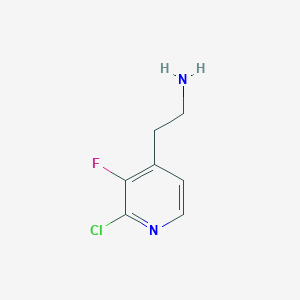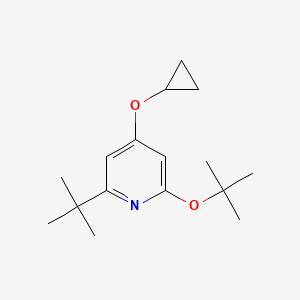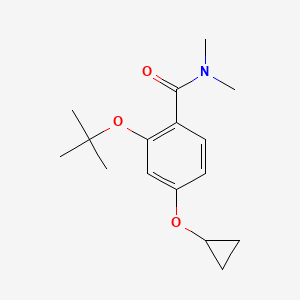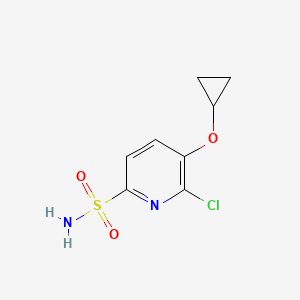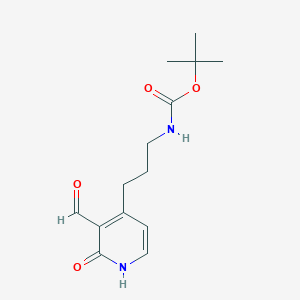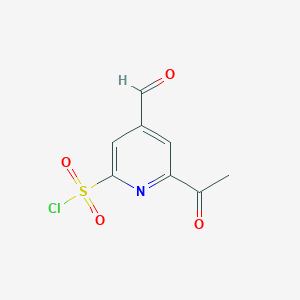
6-Acetyl-4-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is known for its unique structure, which includes an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-formylpyridine-2-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives. One common method is the reaction of 4-acetyl-6-formylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-formylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the oxidation of the formyl group.
Alcohols: Formed by the reduction of the formyl group.
Scientific Research Applications
6-Acetyl-4-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-formylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The formyl and acetyl groups can undergo oxidation and reduction reactions, respectively, which further modify the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-6-formylpyridine-2-sulfonyl chloride: A closely related compound with similar reactivity and applications.
Pyridine Derivatives: Compounds with similar structures and functional groups, such as pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride.
Uniqueness
6-Acetyl-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which provides additional sites for chemical modification and enhances its versatility in synthetic applications . The combination of these functional groups with the sulfonyl chloride moiety makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H6ClNO4S |
|---|---|
Molecular Weight |
247.66 g/mol |
IUPAC Name |
6-acetyl-4-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)7-2-6(4-11)3-8(10-7)15(9,13)14/h2-4H,1H3 |
InChI Key |
LSDZRECWYAIBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


